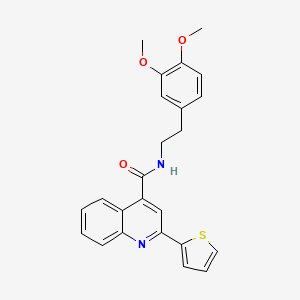

N~4~-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide

Description

N⁴-(3,4-Dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 4-quinolinecarboxamide scaffold substituted at position 2 with a 2-thienyl group and at position N⁴ with a 3,4-dimethoxyphenethyl chain. This compound’s structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery. Its molecular formula is C₂₆H₂₃N₃O₃S, with a molecular weight of 457.55 g/mol.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-28-21-10-9-16(14-22(21)29-2)11-12-25-24(27)18-15-20(23-8-5-13-30-23)26-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIHFIUTULVRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Thienyl Group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling, where a thienyl halide reacts with a quinoline boronic acid derivative.

Attachment of the Dimethoxyphenethyl Group: This can be done through a nucleophilic substitution reaction, where the quinoline derivative reacts with a dimethoxyphenethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several characteristic transformations:

Oxidation

Quinoline derivatives can undergo oxidation via aromatic systems. For example:

-

Aromatization : Reduction-oxidation cycles (e.g., using DDQ or oxygen/acid mixtures) convert dihydroquinoline intermediates to fully aromatic quinoline structures .

-

Functional group oxidation : Sensitive to oxidizing agents like potassium permanganate, particularly affecting substituents such as methoxy groups .

Amide Hydrolysis

Under acidic or basic conditions, the amide group can hydrolyze to yield carboxylic acids. This reaction is critical in purification steps or when modifying the compound’s polarity for bioavailability studies .

Substitution Reactions

-

Electrophilic substitution : The quinoline ring’s electron-deficient nature allows reactions with nucleophiles (e.g., Grignard reagents) at specific positions.

-

Thienyl group reactivity : The thiophene ring may participate in electrophilic substitution or cross-coupling reactions (e.g., Heck, Stille).

Reagents and Reaction Conditions

Key reagents and conditions reported in synthesis and reaction studies:

Biological and Chemical Implications

-

Stability : The compound’s dimethoxyphenethyl and thienyl groups enhance stability under standard conditions but may undergo oxidation or hydrolysis under harsh environments .

-

Functionalization : Substitution at the quinoline or thienyl positions allows for structural diversification, enabling studies on structure-activity relationships (SAR).

Analytical Characterization

Reactions are typically monitored using:

-

Mass spectrometry : Fragmentation patterns (e.g., loss of methoxy groups or CO molecules) confirm structural integrity .

-

NMR spectroscopy : Proton and carbon shifts (e.g., deshielded aromatic protons, carbonyl signals) validate reaction outcomes .

Comparative Analysis of Structural Analogues

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives, including N~4~-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes findings from a study assessing the antimicrobial activity of the compound against common bacterial and fungal pathogens.

Neuroprotective Effects

N~4~-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism:

The compound appears to exert neuroprotective effects through antioxidant activity and modulation of neuroinflammatory responses, which are critical in the pathogenesis of neurodegenerative disorders.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated, revealing its potential as a therapeutic agent for inflammatory diseases.

Case Study:

In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinoline ring is known to intercalate with DNA, while the thienyl and dimethoxyphenethyl groups may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 2 of the Quinoline Core

| Compound Name | Substituent at Position 2 | Key Features | Biological Activities | Reference |

|---|---|---|---|---|

| Target Compound | 2-Thienyl | - Electron-rich sulfur atom enhances π-π stacking. - Moderate lipophilicity. |

Potential anticancer, antimicrobial (hypothesized). | |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide | Pyridin-3-yl | - Nitrogen atom in pyridine improves solubility. - Polar interactions. |

Antimicrobial, anticancer (tested). | |

| 2-Phenylquinoline-4-carboxylic acid | Phenyl | - Simple hydrophobic group. - Limited electronic effects. |

Anticancer, antimicrobial (confirmed). | |

| N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | Phenyl + Nitrothiophene-thiazole | - Nitrothiophene-thiazole enhances redox activity. | Antiparasitic (e.g., antimalarial). |

Key Insights :

- The 2-thienyl group in the target compound provides a balance between electron density and steric bulk compared to pyridyl (polar) or phenyl (nonpolar) substituents.

Variations in the N⁴-Substituent (Carboxamide Chain)

Key Insights :

- The 3,4-dimethoxyphenethyl chain in the target compound offers dual methoxy groups for H-bonding, contrasting with nitro (redox-active) or chloro (electronegative) substituents in analogs.

- Compared to hydroxylated derivatives (e.g., ), the target compound’s lack of polar groups may improve blood-brain barrier penetration.

Core Scaffold Modifications

Key Insights :

- The 4-carboxamide group in the target compound supports H-bonding without the acidity of carboxylic acid derivatives (e.g., ), balancing solubility and permeability.

- 4-Oxo-1,4-dihydroquinoline analogs (e.g., ) exhibit distinct metal-binding properties, which the target compound lacks but may replace with thienyl-mediated interactions.

Biological Activity

N~4~-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C20H25N3O5S

- Molecular Weight : 393.49 g/mol

- Structure : The compound consists of a quinoline backbone substituted with a thienyl group and a dimethoxyphenethyl moiety.

The biological activity of N~4~-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cellular environments. This activity is crucial in preventing cellular damage associated with various diseases.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce neuroinflammation.

- Anticancer Potential : Preliminary studies suggest that N~4~-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data Table

Case Studies

-

Neuroprotective Study in Zebrafish Models :

A study investigated the effects of N~4~-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide on zebrafish subjected to oxidative stress. The results indicated a marked improvement in survival rates and behavioral outcomes compared to control groups, suggesting potential applications in treating neurodegenerative conditions. -

Anticancer Efficacy in Cell Lines :

In vitro studies using various cancer cell lines revealed that the compound effectively induced apoptosis in breast cancer cells (MCF-7), with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. -

Antimicrobial Activity Assessment :

The compound demonstrated significant antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing N⁴-(3,4-dimethoxyphenethyl)-2-(2-thienyl)-4-quinolinecarboxamide?

Answer:

The compound can be synthesized via carbodiimide-mediated coupling or using hexafluorophosphate-based reagents. A typical procedure involves reacting the quinoline-4-carboxylic acid precursor (1 mol) with 3,4-dimethoxyphenethylamine (1.5 mol) in the presence of HBTU (1.1 mol) and triethylamine (TEA) as a base in DMF or DCM. The reaction is stirred at room temperature for 12–24 hours, followed by purification via column chromatography or recrystallization . For intermediates, hydrogenation steps (e.g., Pd/C-catalyzed nitro reduction) may be required, as described in analogous protocols .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and confirming successful amide bond formation. Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and thiophene protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight accuracy (e.g., [M+H]⁺ or [M−H]⁻ ions) .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related quinolinecarboxamides .

Basic: How can initial pharmacological activity screening be designed for this compound?

Answer:

- Antimicrobial Activity : Use disk diffusion assays on Mueller-Hinton agar against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Follow up with MIC determinations via microdilution in 96-well plates .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess preliminary safety profiles.

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Substituent Variation : Modify the thienyl or dimethoxyphenethyl groups. For example, replacing the thienyl group with a phenyl or pyridyl moiety may enhance target binding .

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the quinoline core to improve metabolic stability .

- Adamantane Hybrids : Incorporate bulky groups (e.g., adamantyl) at the 4-position, as seen in antitubercular quinolines, to enhance lipophilicity and membrane penetration .

Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Answer:

- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature, catalyst loading) and validate protocols across independent labs.

- Analytical Validation : Use orthogonal methods (e.g., HPLC purity >98%, elemental analysis) to rule out impurities affecting bioactivity .

- Meta-Analysis : Compare data across studies with similar substituents. For example, lower yields in nitro reduction steps may arise from incomplete hydrogenation, necessitating longer reaction times or alternative catalysts .

Advanced: What strategies address solubility challenges in formulation studies?

Answer:

- Salt Formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility .

- Co-Solvent Systems : Use DMSO-PBS or cyclodextrin complexes for in vitro assays .

- Prodrug Design : Esterify the carboxamide group to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Advanced: How can computational methods aid in mechanistic studies?

Answer:

- Molecular Docking : Predict binding interactions with target proteins (e.g., kinases, bacterial enzymes) using AutoDock or Schrödinger Suite .

- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability and identify critical binding residues .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity to guide synthetic priorities .

Methodological: How to ensure compound purity when commercial sources lack analytical data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.